molecular formula C20H19FN4O3 B12247565 3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12247565
M. Wt: 382.4 g/mol
InChI Key: ZCIIMISVUFXKST-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazine ring, and a pyrrolidine moiety linked through an oxazole carbonyl group.

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C20H19FN4O3/c1-13-9-18(24-28-13)20(26)25-8-7-14(11-25)12-27-19-6-5-17(22-23-19)15-3-2-4-16(21)10-15/h2-6,9-10,14H,7-8,11-12H2,1H3

InChI Key

ZCIIMISVUFXKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidine Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

    Incorporation of the Oxazole Carbonyl Group: This step may involve the use of oxazole derivatives in a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-1-({(7R,8S)-10-[(2S)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea
  • (3-Fluorophenyl)-[(1R)-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[2,3-dihydro-1H-pyrido[3,4-b]indole-4,3′-azetidine]yl]methanone

Uniqueness

3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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